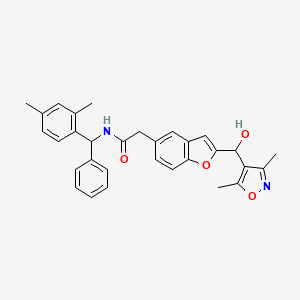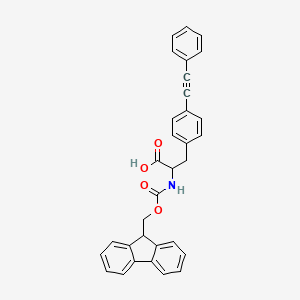![molecular formula C14H18O9 B12304641 [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate](/img/structure/B12304641.png)
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate: is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of benzoic acid and glucose, combining the properties of both to create a molecule with interesting chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate typically involves the esterification of 2-hydroxy-3-methoxybenzoic acid with a glucose derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoate moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry: In chemistry, [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: In medicine, this compound may have therapeutic potential due to its antioxidant properties. It can be explored for its ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases.
Industry: Industrially, the compound can be used in the formulation of pharmaceuticals, cosmetics, and food additives. Its antioxidant properties make it a valuable ingredient in products that require protection against oxidation.
Mechanism of Action
The mechanism of action of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups in the compound can form hydrogen bonds with amino acid residues in proteins, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Salicylic Acid: Similar to 2-hydroxy-3-methoxybenzoic acid but lacks the glucose moiety.
Gallic Acid: Contains three hydroxyl groups on the benzene ring but does not have the methoxy or glucose components.
Vanillic Acid: Similar structure with a methoxy group but lacks the glucose moiety.
Uniqueness: The uniqueness of [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate lies in its combination of a benzoic acid derivative with a glucose moiety This structure imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C14H18O9 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3 |
InChI Key |
AKQPDLWSZUWOPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate Yb-HTMG-B](/img/structure/B12304560.png)




![[3-[[2-[(4-methoxy-1H-indole-2-carbonyl)amino]-4-methylpentanoyl]amino]-2-oxo-4-(2-oxopyrrolidin-3-yl)butyl] dihydrogen phosphate](/img/structure/B12304593.png)
![rac-(3aR,6aR)-6a-(trifluoromethyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione, cis](/img/structure/B12304600.png)
![Benzonitrile;chloronickel;cyclopentane;ditert-butyl-[1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12304607.png)

![rac-2-[(2R,3R)-3-methyloxolan-2-yl]ethan-1-amine, cis](/img/structure/B12304614.png)
![17-(3,3-Dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12304619.png)

![rac-[(1R,5R)-6,6-dimethoxybicyclo[3.2.0]heptan-3-yl]methanol](/img/structure/B12304622.png)

